molecular formula C11H15NO2 B13621541 3-Amino-3-(3-ethylphenyl)propanoic acid

3-Amino-3-(3-ethylphenyl)propanoic acid

Cat. No.: B13621541
M. Wt: 193.24 g/mol
InChI Key: QJWQNTJNPOLIQI-UHFFFAOYSA-N
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Description

3-Amino-3-(3-ethylphenyl)propanoic acid is a β-amino acid derivative characterized by a phenyl ring substituted with an ethyl group at the 3-position and an amino group at the β-carbon of the propanoic acid backbone. β-Amino acids, unlike their α-counterparts, exhibit unique conformational properties and metabolic stability, making them valuable intermediates in drug design . For example, 3-(pyridin-4-yl)acrylic acid serves as a precursor to pharmacologically active β-amino acids , underscoring the broader relevance of such compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-3-(3-ethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-2-8-4-3-5-9(6-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)

InChI Key

QJWQNTJNPOLIQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-ethylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced to form the desired amino acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3-ethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-Amino-3-(3-ethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-ethylphenyl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence metabolic pathways, potentially affecting processes like signal transduction and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key References
3-Amino-3-(3-ethylphenyl)propanoic acid 3-Ethylphenyl C11H15NO2 193.24 Not reported Not reported
3-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl C9H10FNO2 183.18 Not reported Not reported
3-Amino-3-(2-bromophenyl)propanoic acid 2-Bromophenyl C9H10BrNO2 244.09 221–223 366.8 (predicted)
3-Amino-3-(4-isopropylphenyl)propanoic acid 4-Isopropylphenyl C12H17NO2 207.27 Not reported 243
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-Trifluoromethylphenyl C10H10F3NO2 233.19 Not reported Not reported
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 4-Hydroxy-3,5-diiodophenyl C9H9I2NO3 448.99 Not reported Not reported
BMAA (2-Amino-3-(methylamino)propanoic acid) Methylamino C4H10N2O2 118.13 Not reported Not reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Br in , CF3 in ) increase molecular weight and may reduce solubility, while alkyl groups (e.g., ethyl in , isopropyl in ) enhance hydrophobicity.
  • Thermal Stability : Brominated derivatives exhibit higher melting points (221–223°C ), likely due to stronger intermolecular interactions.

Key Insights :

  • Neurotoxicity vs.
  • Structural-Activity Relationships (SAR): Substituent polarity influences bioavailability. For instance, BMAA’s methylamino group contributes to its neurotoxicity but limits brain uptake , whereas halogenated or bulky substituents (e.g., isopropyl in ) may enhance target binding in drug design.

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